Introduction: The Aminopyrimidine Core in Modern Chemistry
Introduction: The Aminopyrimidine Core in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylpyrimidin-2-amine
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases in DNA and RNA.[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its ability to engage in specific hydrogen bonding interactions with biological targets.[2][3] Among its derivatives, aminopyrimidines are of particular interest to researchers in drug development.
This guide focuses on 4,5-Dimethylpyrimidin-2-amine , a specific isomer that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern—an amino group at the 2-position flanked by two methyl groups on the pyrimidine ring—imparts distinct electronic and steric properties that influence its reactivity and potential applications. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
Precise identification is critical for any chemical entity. 4,5-Dimethylpyrimidin-2-amine is distinguished by the following identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | 4,5-dimethylpyrimidin-2-amine | [4] |
| Synonyms | 4,5-dimethyl-2-pyrimidinamine, (4,5-dimethylpyrimidin-2-yl)amine | [4] |
| CAS Number | 1193-74-4 | [4][5] |
| Molecular Formula | C₆H₉N₃ | [4][5] |
| Molecular Weight | 123.16 g/mol | [4][5] |
| Canonical SMILES | CC1=C(C=NC(=N1)N)C | - |
| InChI Key | IELZPOFKHRZRGS-UHFFFAOYSA-N | [4] |
Physicochemical Data
The physical properties of a compound are foundational to its application in experimental settings, dictating choices for solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Appearance | Solid (typical) | - |
| Boiling Point | 301.9°C at 760 mmHg | [4][5] |
| Density | 1.112 g/cm³ | [4] |
| Flash Point | 161.7°C | [4] |
| Refractive Index | 1.569 | [4] |
| XLogP3 | 0.6 | [4] |
| Polar Surface Area (PSA) | 51.8 Ų | [4] |
Synthesis and Mechanistic Considerations
The most common and efficient method for synthesizing substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. For 4,5-Dimethylpyrimidin-2-amine, the logical precursor is 3-methyl-2,4-pentanedione.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 4,5-Dimethylpyrimidin-2-amine.
Expert Insight: Causality in Synthesis
The reaction proceeds via a well-established mechanism. Guanidine, with its two nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the diketone. The use of a base (such as sodium carbonate or sodium hydroxide) is crucial to deprotonate the guanidine salt, liberating the free guanidine base required for the nucleophilic attack. The reaction is typically heated to promote the intramolecular condensation and subsequent dehydration, which leads to the formation of the stable aromatic pyrimidine ring. The choice of an aqueous alkaline medium is often favored for its economic and environmental advantages over anhydrous organic solvents.[6]
Protocol: Synthesis of 4,5-Dimethylpyrimidin-2-amine
This protocol is based on established methodologies for analogous 2-aminopyrimidines.[6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine hydrochloride (1.0 eq) and 3-methyl-2,4-pentanedione (1.05 eq).
-
Solvent and Base Addition: Add water and sodium carbonate (2.5 eq) to the flask. The sodium carbonate serves as the base to neutralize the guanidine salt and drive the reaction.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the product may precipitate from the aqueous solution. If not, the solution can be extracted with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Collect the crude product by filtration if it precipitates, or concentrate the organic extracts under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,5-Dimethylpyrimidin-2-amine.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS), comparing them against known values.
Structural and Spectroscopic Characterization
The precise arrangement of atoms and their electronic environment is confirmed through various spectroscopic techniques.
Diagram: Molecular Structure and Numbering
Caption: Structure and standard numbering of 4,5-Dimethylpyrimidin-2-amine.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C6 proton. - Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃). - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. |
| ¹³C NMR | - Signals for the four distinct pyrimidine ring carbons (C2, C4, C5, C6). The C2, C4, and C6 carbons will be significantly downfield due to their attachment to nitrogen. - Two distinct signals for the two methyl carbons. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (for the amino group) in the range of 3300-3500 cm⁻¹. - C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. - C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region. - N-H bending vibration around 1600 cm⁻¹. |
| Mass Spec (EI) | - A prominent molecular ion (M⁺) peak at m/z = 123.[8][9] - Fragmentation patterns involving the loss of methyl radicals or other small neutral molecules. |
Applications in Drug Development and Medicinal Chemistry
The true value of 4,5-Dimethylpyrimidin-2-amine lies in its utility as a versatile synthetic intermediate. The aminopyrimidine core is a key pharmacophore in a multitude of clinically relevant drugs, particularly kinase inhibitors used in oncology.[1][12]
Diagram: Role as a Chemical Scaffold
Caption: Strategic value of 4,5-Dimethylpyrimidin-2-amine as a scaffold.
Field-Proven Insights
-
Hydrogen Bonding: The 2-amino group and the ring nitrogens act as excellent hydrogen bond donors and acceptors. This "hinge-binding" motif is critical for the high-affinity interaction of many kinase inhibitors with the ATP-binding site of their target enzymes.[12]
-
Vectorial Diversity: The molecule presents multiple vectors for chemical modification. The exocyclic amino group can be readily functionalized, while the C6 position of the pyrimidine ring can be activated for substitution, allowing for the systematic exploration of chemical space during lead optimization.
-
Scaffold Rigidity: The aromatic pyrimidine core provides a rigid and planar anchor for appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to improved potency.
While 4,5-Dimethylpyrimidin-2-amine itself is not a therapeutic agent, it is a key starting material for creating more complex molecules with potential anti-cancer, anti-inflammatory, and anti-infective properties.[1][13]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5][16][17]
-
Toxicity: While specific toxicity data for this isomer is limited, related aminopyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.[14][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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